(E)-N-benzyl-N,2-diphenylethenesulfonamide (E)-N-benzyl-N,2-diphenylethenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1181478-54-5
VCID: VC5352482
InChI: InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+
SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Molecular Formula: C21H19NO2S
Molecular Weight: 349.45

(E)-N-benzyl-N,2-diphenylethenesulfonamide

CAS No.: 1181478-54-5

Cat. No.: VC5352482

Molecular Formula: C21H19NO2S

Molecular Weight: 349.45

* For research use only. Not for human or veterinary use.

(E)-N-benzyl-N,2-diphenylethenesulfonamide - 1181478-54-5

Specification

CAS No. 1181478-54-5
Molecular Formula C21H19NO2S
Molecular Weight 349.45
IUPAC Name (E)-N-benzyl-N,2-diphenylethenesulfonamide
Standard InChI InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+
Standard InChI Key VVVRIBLQLYMHFY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

(E)-N-Benzyl-N,2-diphenylethenesulfonamide (molecular formula: C21H19NO2S) features a sulfonamide group (-SO2NH-) linked to a benzylamine substituent and a styryl phenyl group in a trans-configuration. The (E)-geometry arises from the stereochemistry of the ethene double bond, which imposes rigidity on the molecule, potentially enhancing target binding specificity. Key physicochemical parameters inferred from analogs include:

  • Molecular Weight: 349.45 g/mol

  • LogP: ~4.2 (estimated using related styrenesulfonamides ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Hydrogen Bond Acceptors: 4 (two sulfonyl oxygens, one ethereal oxygen, one amine).

  • Rotatable Bonds: 5, primarily around the benzyl and sulfonamide linkages.

The presence of multiple methoxy or halogen substituents on the aromatic rings in analogs significantly alters solubility and binding affinity. For instance, 2,4,6-trimethoxy substitutions on the styryl phenyl ring enhance cytotoxicity by improving hydrophobic interactions with tubulin .

Synthetic Routes and Optimization

General Synthesis of (E)-Ethenesulfonamides

The synthesis of (E)-N-benzyl-N,2-diphenylethenesulfonamide can be inferred from methods used for analogous compounds (Scheme 1) :

  • Sulfonamide Formation: Reacting benzylamine with chlorosulfonylacetyl chloride in dichloromethane (DCM) yields N-benzylsulfamoylacetyl chloride.

  • Knoevenagel Condensation: Condensation with benzaldehyde derivatives in the presence of piperidine/benzoic acid produces the (E)-ethenesulfonamide scaffold.

Alternative routes involve Friedel-Crafts acylation of trimethoxybenzene with sulfonyl chlorides, followed by reduction and dehydration . For example, sodium borohydride reduction of 2-aryl-2-oxoethanesulfonic acid benzyl amides generates intermediates that dehydrate to the desired (E)-isomers under acidic conditions.

Challenges in Stereochemical Control

The (E)-configuration is favored during synthesis due to steric hindrance between the bulky benzyl and phenyl groups, which disfavors the (Z)-isomer. High-resolution NMR and X-ray crystallography of analogs like 6t confirm trans-geometry, critical for microtubule binding .

Biological Activities and Mechanisms of Action

Anticancer Activity via Microtubule Disruption

Structurally related ethenesulfonamides exhibit potent cytotoxicity by destabilizing microtubules. For example, compound 6t ((E)-N-(3-amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide) shows IC50 values of 0.009–0.015 μM against DU145 and K562 cancer cells . Key mechanistic insights include:

  • Tubulin Depolymerization: Disruption of α/β-tubulin dimers prevents mitotic spindle formation, arresting cells in the G2/M phase.

  • Caspase Activation: Apoptosis induction via caspase-3/7 pathways in a dose-dependent manner .

The benzyl variant may exhibit similar activity, though its lack of methoxy groups could reduce potency. Modifications like introducing electron-withdrawing groups (e.g., -NO2) or hydrophilic prodrugs (e.g., phosphate esters) enhance solubility without compromising efficacy .

Inhibition of σB-Dependent Virulence in Gram-Positive Bacteria

(E)-N,2-Diphenylethenesulfonamide (lacking the benzyl group) inhibits σB activity in Listeria monocytogenes (IC50 = ~15 μM), a master regulator of stress response and virulence . The benzyl derivative’s larger hydrophobic surface may improve binding to σB’s allosteric sites, potentially lowering IC50 values.

Structure-Activity Relationships (SAR)

Critical substituent effects derived from analog studies ( , Table 1):

PositionSubstitutionEffect on Cytotoxicity (IC50)
Styryl2,4,6-OCH30.009 μM (DU145)
Sulfamyl3-NH2, 4-OCH30.008 μM (K562)
Benzyl4-F75 μM (reduced activity)

Key observations:

  • Hydrophobic groups (e.g., methoxy) on the styryl ring enhance tubulin binding.

  • Electron-donating groups (e.g., -NH2) on the sulfamyl ring improve potency.

  • Benzyl modifications (e.g., fluorination) may reduce cytotoxicity due to altered pharmacokinetics .

Pharmacokinetic and Toxicity Considerations

While no direct data exist for the benzyl derivative, prodrug strategies used for 6p and 6r (e.g., phosphate esters) improve water solubility from <1 mg/mL to >20 mg/mL . Preliminary toxicity studies on analogs show:

  • BBB Permeability: Predicted high penetration due to moderate LogP (~4.2).

  • CYP450 Interactions: Limited inhibition of CYP3A4/2D6 in vitro.

  • hERG Binding: Low risk of cardiotoxicity (IC50 > 10 μM) .

Future Directions and Applications

  • Synthesis Optimization: Scalable routes using continuous-flow chemistry to enhance (E)-selectivity.

  • Targeted Delivery: Conjugation with monoclonal antibodies for tumor-specific accumulation.

  • Broad-Spectrum Antimicrobials: Testing against σB-dependent pathogens like Staphylococcus aureus.

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